molecular formula C11H19NO2 B13080237 3-(6-Methylpiperidin-2-yl)pentane-2,4-dione

3-(6-Methylpiperidin-2-yl)pentane-2,4-dione

Katalognummer: B13080237
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: BDSQLPDWXLZPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Methylpiperidin-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C₁₁H₁₉NO₂ It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpiperidin-2-yl)pentane-2,4-dione typically involves the reaction of 6-methylpiperidine with pentane-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The exact reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methylpiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

3-(6-Methylpiperidin-2-yl)pentane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized materials and chemicals

Wirkmechanismus

The mechanism of action of 3-(6-Methylpiperidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(6-Methylpiperidin-2-yl)pentane-2,4-dione include:

Uniqueness

This compound is unique due to its specific structure and the presence of the 6-methylpiperidine moiety. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

3-(6-methylpiperidin-2-yl)pentane-2,4-dione

InChI

InChI=1S/C11H19NO2/c1-7-5-4-6-10(12-7)11(8(2)13)9(3)14/h7,10-12H,4-6H2,1-3H3

InChI-Schlüssel

BDSQLPDWXLZPHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1)C(C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.